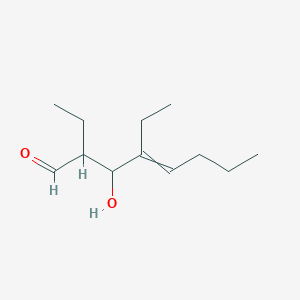
2,4-Diethyl-3-hydroxyoct-4-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethyl-3-hydroxyoct-4-enal is an organic compound characterized by its unique structure, which includes a hydroxyl group, an aldehyde group, and a double bond within an octane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-3-hydroxyoct-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between 2,4-diethylhexanal and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can be explored to make the process more sustainable.
化学反応の分析
Types of Reactions
2,4-Diethyl-3-hydroxyoct-4-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 2,4-Diethyl-3-oxooct-4-enal or 2,4-Diethyl-3-carboxyoct-4-enal.
Reduction: 2,4-Diethyl-3-hydroxyoctanol.
Substitution: 2,4-Diethyl-3-chlorooct-4-enal or 2,4-Diethyl-3-bromooct-4-enal.
科学的研究の応用
2,4-Diethyl-3-hydroxyoct-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,4-Diethyl-3-hydroxyoct-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,4-Diethyl-3-hydroxyhex-4-enal
- 2,4-Diethyl-3-hydroxydec-4-enal
- 2,4-Diethyl-3-hydroxyhept-4-enal
Uniqueness
2,4-Diethyl-3-hydroxyoct-4-enal is unique due to its specific chain length and the presence of both hydroxyl and aldehyde functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
91156-42-2 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2,4-diethyl-3-hydroxyoct-4-enal |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10(5-2)12(14)11(6-3)9-13/h8-9,11-12,14H,4-7H2,1-3H3 |
InChIキー |
JMWCHBKZEQYXOL-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(CC)C(C(CC)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)

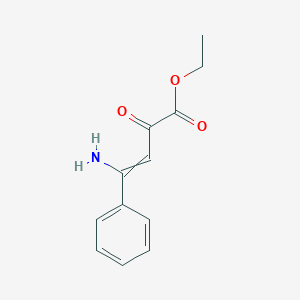
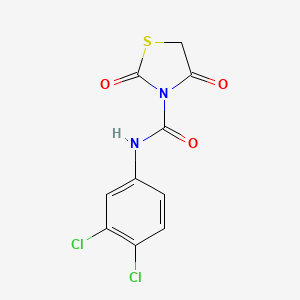
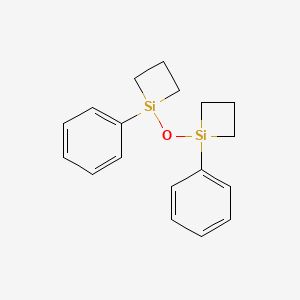
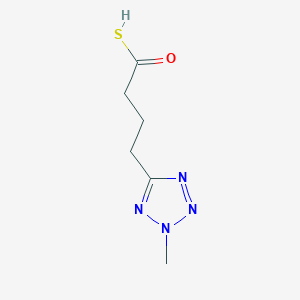


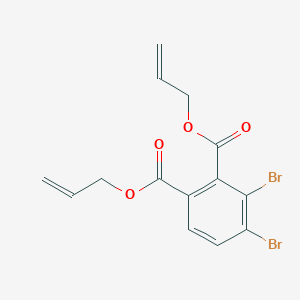
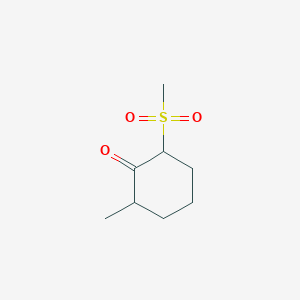

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
